3-Benzylpiperidin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-benzylpiperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-12(7-4-8-13-10-12)9-11-5-2-1-3-6-11/h1-3,5-6,13-14H,4,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRFBNZKQSZKNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00734611 | |
| Record name | 3-Benzylpiperidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00734611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269532-67-3 | |
| Record name | 3-Benzylpiperidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00734611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Benzylpiperidin 3 Ol and Its Stereoisomers
Strategies for Racemic Synthesis
Racemic 3-benzylpiperidin-3-ol serves as a crucial starting point for both biological screening and for subsequent separation into pure enantiomers. The methods for its synthesis are designed for efficiency and scalability, focusing on the construction of the core piperidine (B6355638) structure.
Reductive amination is a versatile and widely employed method for forming amines from carbonyl compounds. masterorganicchemistry.com In the context of this compound, this strategy typically involves the reaction of a suitable ketone precursor with an amine, followed by reduction of the intermediate imine or enamine. This process can be performed in a stepwise or a one-pot fashion.
A common approach might start with a precursor like 1,5-difunctionalized pentane (B18724) derivative. For instance, a keto-aldehyde or a diketone can react with benzylamine (B48309). The initial reaction forms an iminium ion or enamine intermediate, which then undergoes intramolecular cyclization and subsequent reduction to form the piperidine ring. A variety of reducing agents can be used for this transformation, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation. masterorganicchemistry.comuni-bayreuth.de The choice of reductant is critical; for example, NaBH₃CN is effective because it selectively reduces the iminium ion in the presence of the initial carbonyl group. masterorganicchemistry.com
Table 1: Illustrative Reductive Amination Approach
| Precursor 1 | Precursor 2 | Key Intermediate | Reducing Agent | Product |
|---|---|---|---|---|
| A benzyl-substituted keto-aldehyde | Ammonia | Cyclic imine | Catalytic Hydrogenation (H₂/Catalyst) | Racemic this compound |
Intramolecular cyclization reactions provide a powerful pathway to construct the piperidine ring of this compound. These methods involve forming a linear precursor that contains both the nucleophilic amine and an electrophilic center, which then react to close the ring.
One documented strategy involves the intramolecular ring-closing of a halo-alcohol derivative. For example, a precursor such as 1-benzylamino-5-chloro-2-pentanol can be synthesized. Upon treatment with a base, the amino group performs an intramolecular nucleophilic substitution, displacing the chloride to form the six-membered piperidine ring and yield the target alcohol. lookchem.com This type of reaction is fundamental in heterocyclic synthesis and can be adapted to produce a variety of substituted piperidines.
Another approach is the cyclization of δ-amino alcohols. vulcanchem.com These precursors, containing an amino group and a hydroxyl group separated by an appropriate carbon chain, can be induced to cyclize, often under conditions that activate the hydroxyl group for substitution.
The synthesis of this compound is often accomplished through multi-step reaction sequences starting from readily available heterocyclic precursors like pyridine (B92270) derivatives.
A notable process starts with 3-hydroxypyridine (B118123). In the first step, 3-hydroxypyridine is reacted with benzyl (B1604629) chloride to form the N-benzyl-3-hydroxypyridinium quaternary ammonium (B1175870) salt. This intermediate is then subjected to catalytic reduction. Using a nickel-based catalyst under moderate hydrogen pressure (3 to 5 atm), the pyridinium (B92312) ring is fully hydrogenated to the piperidine ring, yielding N-benzyl-3-piperidinol (a common synonym for 1-benzylpiperidin-3-ol). google.com
An alternative multi-step synthesis begins with pyridine and benzyl chloride, which are used to generate a tetrahydropyridine (B1245486) derivative. acs.orgresearchgate.net This intermediate can then undergo a two-stage epoxidation, followed by a ring-opening reaction to install the hydroxyl group at the desired position, ultimately leading to a substituted piperidin-3-ol. acs.orgresearchgate.net
Table 2: Example of Multi-Step Synthesis from 3-Hydroxypyridine
| Step | Starting Material | Reagent | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | 3-Hydroxypyridine | Benzyl chloride | N-benzyl-3-hydroxypyridinium salt | google.com |
Cyclization Reactions
Asymmetric Synthesis and Chiral Resolution Techniques
For many pharmaceutical applications, a single stereoisomer of this compound is required. This is achieved either by synthesizing the specific enantiomer directly (asymmetric synthesis) or by separating a racemic mixture (chiral resolution).
Enantiospecific synthesis leverages a pre-existing stereocenter in a starting material to control the stereochemistry of the final product. This "chiral pool" approach is a powerful strategy for producing optically pure compounds.
One effective method involves the ring-opening of a chiral epoxide. For instance, an enantiomerically pure (3R,4S)-1-benzyl-3,4-epoxypiperidine can serve as a key intermediate. researchgate.netresearchgate.net The reaction of this chiral epoxide with a suitable nucleophile, followed by further transformations, allows for the stereocontrolled installation of substituents. The stereochemistry of the epoxide precursor directly dictates the absolute configuration of the resulting amino alcohol. researchgate.net
Another example is the reduction of a chiral lactam. The synthesis of (3S,4S)-4-benzylpiperidin-3-ol has been achieved by the reduction of a corresponding chiral lactam precursor using a reducing agent like borane (B79455) dimethyl sulfide (B99878) complex (BH₃·SMe₂). rsc.org The stereocenters present in the lactam guide the stereochemical outcome of the reduction, yielding the desired stereoisomer.
Biocatalysis utilizes enzymes or whole organisms to perform chemical transformations with high chemo-, regio-, and stereoselectivity under mild conditions. srce.hr These methods are increasingly attractive for the synthesis of chiral molecules.
Enzymatic kinetic resolution is a prominent biocatalytic technique. This method involves the use of an enzyme, such as a lipase (B570770) or protease, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted, optically pure enantiomer from the modified one. The kinetic resolution of racemic N-benzyl-3-hydroxypiperidine esters has been successfully demonstrated using various hydrolases, including Lipase PS, Lipase AK, and CAL-B, achieving high enantiomeric excess (up to 99.5% ee). lookchem.com
Another biocatalytic strategy is the asymmetric reduction of a prochiral ketone. Enzymes like reductases or dehydrogenases can reduce a ketone, such as 1-benzyl-3-piperidone, to the corresponding chiral alcohol with high enantioselectivity. srce.hrresearchgate.net For example, a reductase from Saccharomyces cerevisiae has been used for the asymmetric production of (S)-N-Boc-3-hydroxypiperidine from the corresponding ketone, demonstrating the potential of this approach for creating chiral piperidinol cores. researchgate.net While the reduction of N-benzyl-piperidin-3-one with plant tissues has been reported to have low recovery, the principle of using dehydrogenases for enantioselective reduction is well-established. srce.hr
Table 3: Biocatalytic Methods for Chiral Synthesis/Resolution
| Biocatalytic Method | Substrate | Biocatalyst | Outcome | Reference |
|---|---|---|---|---|
| Enzymatic Kinetic Resolution | Racemic N-benzyl-3-piperidinyl acetate | Lipase PS, CAL-B, etc. | Enantiomerically enriched (S)-1-benzyl-3-hydroxypiperidine (>99% ee) | lookchem.com |
Classical Resolution of Racemic Intermediates
The separation of racemic mixtures into their constituent enantiomers, known as chiral resolution, remains a cornerstone in the synthesis of optically pure compounds. For intermediates in the synthesis of this compound derivatives, classical resolution via the formation of diastereomeric salts is a widely practiced and effective method. wikipedia.org This technique involves reacting the racemic compound, typically an amine or a carboxylic acid, with a chiral resolving agent to form a pair of diastereomers. wikipedia.org These diastereomers possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. wikipedia.orglibretexts.org
The choice of resolving agent is critical and often determined empirically. Common chiral resolving agents for basic piperidine intermediates include chiral acids such as tartaric acid, mandelic acid and its derivatives, and (+)-camphor-10-sulfonic acid. wikipedia.orglibretexts.org The efficiency of the resolution depends heavily on the crystallization kinetics and the solubility difference between the diastereomeric salts formed. wikipedia.org While often viewed as a traditional technique, classical resolution can be highly competitive with asymmetric synthesis, especially in industrial-scale processes where operational simplicity and cost-effectiveness are paramount. rsc.org
Table 1: Common Chiral Resolving Agents for Racemic Piperidine Intermediates
| Resolving Agent | Type of Intermediate | Separation Principle | Reference |
|---|---|---|---|
| (R)-(-)-O-Acetylmandelic acid | Racemic amino alcohol | Fractional Crystallization | researchgate.net |
| D(-)-Mandelic acid | Racemic amine | Fractional Crystallization | beilstein-journals.org |
| (+)-Tartaric acid | Racemic base | Fractional Crystallization | libretexts.org |
| (-)-Malic acid | Racemic base | Fractional Crystallization | libretexts.org |
Diastereoselective Synthetic Pathways
Diastereoselective synthesis provides a powerful alternative to classical resolution, aiming to control stereochemistry during the reaction itself. These pathways establish multiple stereocenters with a defined relative configuration in a single process. For piperidine ring systems, several diastereoselective strategies have been developed.
One notable approach is the nitro-Mannich reaction followed by a ring-closure condensation. This method has been used for the diastereoselective synthesis of 2-phenyl-6-alkyl-3-aminopiperidines. nih.gov The initial reaction links a nitroketone and an imine, setting the stage for a subsequent cyclization that constructs the piperidine ring with controlled relative stereochemistry. nih.gov
Another powerful strategy is the three-component vinylogous Mannich-type reaction (VMR). Inspired by the biosynthesis of piperidine alkaloids, this method combines a 1,3-bis-trimethylsilylenol ether, an aldehyde, and an amine to generate a chiral 2,3-dihydropyridinone. rsc.org This intermediate serves as a versatile precursor, analogous to the biosynthetic intermediate Δ¹-piperideine, for creating a variety of multi-substituted chiral piperidine compounds. rsc.org
Furthermore, diastereoselective reductive cyclization of amino acetals, which are themselves prepared via a nitro-Mannich reaction, offers another route to control the stereochemistry of the final piperidine product. nih.gov The stereochemistry established in the initial diastereoselective Mannich reaction is retained during the subsequent reductive cyclization step. nih.gov
Regio- and Stereoselective Functionalization of Piperidine Rings
Directing chemical modifications to specific positions (regioselectivity) and controlling the spatial arrangement of the new substituents (stereoselectivity) on a pre-existing piperidine ring is a formidable challenge. The electronic properties of the ring, particularly the inductive electron-withdrawing effect of the nitrogen atom, can deactivate adjacent positions like C3 towards certain reactions. d-nb.infonih.gov
To overcome these challenges, indirect approaches are often employed. For instance, the functionalization of the C3 position of piperidine has been achieved through the asymmetric cyclopropanation of a corresponding N-Boc-tetrahydropyridine. d-nb.infonih.gov This is followed by a reductive, regio- and stereoselective ring-opening of the cyclopropane (B1198618) intermediate to yield the desired 3-substituted piperidine. d-nb.infonih.gov Another strategy involves the conversion of piperidine to its enamide anion (Δ¹-piperideine anion), which can then be regioselectively alkylated at the 3-position. odu.edu
Epoxide Ring-Opening Reactions with Nucleophiles
The ring-opening of epoxide intermediates is a robust and highly valuable method for introducing functionality with precise stereochemical control, governed by the Fürst-Plattner rule of diaxial opening. rsc.org This strategy has been successfully applied to the synthesis of substituted piperidines, including precursors to this compound analogues.
An efficient synthesis of trans-3-amino-1-benzylpiperidin-4-ols involves the regio- and stereospecific aminolysis of 1-benzyl-3,4-epoxypiperidine. researchgate.net The use of diisobutylaluminum amides (DIBAL-NR1R2), a hard Lewis acid complex, directs the nucleophilic attack of the amine to the C3 position of the epoxide, in contrast to other Lewis acids that favor attack at C4. researchgate.net Similarly, the reaction of 1-benzyl-3,4-epoxypiperidine with benzylamine establishes a trans-relationship between the newly introduced amine and the resulting hydroxyl group. researchgate.net
The choice of nucleophile and catalyst is crucial for controlling regioselectivity. Lithium perchlorate (B79767) has been used to promote the regio- and stereoselective cleavage of 1-benzyl-4,5-epoxypiperidin-3-ols with various nucleophiles like benzylamine and thiophenol to produce 4-substituted 1-benzylpiperidine-3,5-diols. researchgate.net This highlights the versatility of epoxide ring-opening reactions in building complex, polyfunctionalized piperidine scaffolds. mdpi.comemich.edu
Stereochemical Control in Alkylation and Amination Steps
Controlling stereochemistry during C-C and C-N bond formation is critical for the synthesis of specific stereoisomers. In piperidine synthesis, stereocontrol in alkylation and amination steps can be achieved through various means, including the use of chiral auxiliaries or catalysts.
For example, the stereoselective alkylation of a bicyclic oxazolopiperidone lactam enolate has been shown to effectively install a quaternary stereocenter. ub.edu The facial selectivity of the alkylation is dictated by the existing stereochemistry of the bicyclic system, allowing for the predictable introduction of substituents. ub.edu
Hydrogen borrowing catalysis represents an advanced method for stereoselective amination. This process involves the temporary oxidation of an alcohol to an aldehyde, followed by imine formation with an amine and subsequent reduction by the catalyst, which "returns" the hydrogen. This has been applied to the stereoselective synthesis of substituted piperidines from diols and amines, forming two new C-N bonds in a sequential cascade. mdpi.com
Catalytic Hydrogenation of Pyridinium Salts and Derivatives
The catalytic hydrogenation of pyridinium salts is a direct and efficient method for producing piperidine derivatives. A notable synthesis of N-benzyl-3-piperidinol involves the reaction of 3-hydroxypyridine with benzyl chloride to form the N-benzyl-3-hydroxypyridinium salt. This salt is then subjected to catalytic reduction under moderate hydrogen pressure (3–5 atm) using a novel nickel-based catalyst to afford the final product in high purity (>99%) and yield. google.comgoogle.com This process is highlighted as being cost-effective, safe, and suitable for industrial production. google.com
More advanced methods utilize transition metal catalysts for the asymmetric hydrogenation of pyridinium salts, yielding chiral piperidines. A rhodium-catalyzed asymmetric reductive transamination (ART) of pyridinium salts using a chiral primary amine and formic acid as a hydrogen source allows for the rapid preparation of a variety of chiral piperidines with excellent diastereoselectivity. dicp.ac.cnacs.orgbohrium.com This method is advantageous as it avoids the need for hydrogen gas or highly specialized chiral catalysts. dicp.ac.cn Iridium-based catalysts have also proven highly efficient for the asymmetric hydrogenation of simple pyridinium salts, providing access to chiral 2-substituted piperidines. capes.gov.br
Table 2: Catalytic Systems for Hydrogenation of Pyridinium Precursors
| Catalyst System | Precursor | Product | Key Features | Reference |
|---|---|---|---|---|
| Nickel-based catalyst / H₂ (3-5 atm) | N-benzyl-3-hydroxypyridinium salt | N-benzyl-3-piperidinol | High purity, industrial scale | google.comgoogle.com |
| [Cp*RhCl₂]₂ / Formic acid / Chiral amine | N-alkyl pyridinium salts | Chiral piperidines | Asymmetric reductive transamination (ART), no H₂ gas | dicp.ac.cnbohrium.com |
| Iridium(I) complex with P,N-ligand / H₂ | 2-substituted pyridinium salts | Chiral 2-substituted piperidines | High efficiency for asymmetric hydrogenation | capes.gov.br |
Novel Synthetic Technologies and Green Chemistry Aspects in this compound Production
The principles of green chemistry are increasingly influencing the development of synthetic routes for pharmaceuticals and their intermediates. The focus is on improving efficiency, reducing waste, and utilizing more environmentally benign reagents and conditions.
In the context of piperidine synthesis, green approaches include the development of catalytic systems that operate under milder conditions and offer higher atom economy. The aforementioned synthesis of N-benzyl-3-piperidinol via hydrogenation of the corresponding pyridinium salt is presented as an environmentally friendly route suitable for industrial application, avoiding harsh reagents and generating a high-purity product with minimal by-products. google.comgoogle.com
The development of novel catalytic methods, such as the asymmetric reductive transamination (ART) reaction, aligns with green chemistry principles by offering a simple, efficient, and broad-scope method that does not require elaborate catalysts or inert gas protection. dicp.ac.cnbohrium.com Furthermore, research into using bio-renewable starting materials, such as the synthesis of 2-aminomethylpiperidine from bio-renewable 2,5-bis(aminomethyl)furan, points towards a more sustainable future for the production of piperidine-containing compounds. rsc.org The replacement of hazardous reagents, such as finding alternatives to piperidine itself in solid-phase peptide synthesis, also reflects the broader push towards greener chemical processes. rsc.org
Derivatization and Analog Synthesis of 3 Benzylpiperidin 3 Ol
Synthesis of Substituted 3-Benzylpiperidin-3-ol Derivatives
The generation of substituted this compound derivatives is a key area of research, allowing for the fine-tuning of the molecule's properties. These substitutions can be strategically introduced at the piperidine (B6355638) nitrogen, on the benzyl (B1604629) ring, or by adding new chiral centers to the piperidine core.
Modifications at the Piperidine Nitrogen
The secondary amine of the piperidine ring is a common site for modification, readily undergoing N-alkylation and N-acylation reactions.
N-Alkylation: The nitrogen atom can be alkylated using various alkyl halides or through reductive amination. For instance, the reaction of 3-hydroxypiperidine (B146073) with benzyl bromide in the presence of a base like cesium carbonate yields 1-benzylpiperidin-3-ol (B57625). rsc.org This method is adaptable for introducing a wide range of substituents. Catalytic N-alkylation of amines with alcohols, including benzyl alcohol, represents an atom-economical approach to forming N-benzyl amines. nih.gov Reductive N-alkylation, involving the reaction of a piperidine with an aldehyde or ketone in the presence of a reducing agent, is another effective method. google.com
N-Acylation: Acyl groups can be introduced by reacting the piperidine nitrogen with acyl chlorides or anhydrides. For example, N-acetylation can be achieved using acetic anhydride. nih.gov The formation of N-benzoyl derivatives is accomplished using benzoyl chloride. nih.govgoogle.com These reactions provide access to a variety of amide derivatives.
A variety of N-substituted derivatives have been synthesized to explore structure-activity relationships. The table below summarizes some examples of modifications at the piperidine nitrogen.
| Starting Material | Reagent | Product | Reaction Type |
| 3-Hydroxypiperidine | Benzyl bromide, Cs2CO3 | 1-Benzylpiperidin-3-ol | N-Alkylation |
| 3-(Aminomethyl)piperidine | Benzyl bromide | 2-((1-Benzylpiperidin-3-yl)methyl)isoindoline-1,3-dione | N-Alkylation |
| Aniline | Benzyl alcohol, Catalyst | N-Benzyl anilines | Catalytic N-Alkylation |
| 1,2,3,6-Tetrahydropyridine | Benzoyl chloride | 1-Benzoyl-1,2,3,6-tetrahydropyridine | N-Acylation |
Functionalization of the Benzyl Moiety
The benzyl group offers another site for structural modification. The aromatic ring can undergo electrophilic substitution reactions, and the benzylic position is susceptible to oxidation and substitution.
Aromatic Substitution: Substituents can be introduced onto the phenyl ring of the benzyl group through standard aromatic substitution reactions. For example, a fluorine atom can be introduced in the para-position of the benzyl group. mdpi.com A convenient method for preparing a series of 3-(substituted benzyl)piperidines involves the addition of substituted phenylmagnesium bromide to pyridine-3-carboxaldehyde, followed by deoxygenation and hydrogenation. researchgate.net
Benzylic Functionalization: The benzylic carbon, being adjacent to the aromatic ring, exhibits enhanced reactivity. wikipedia.org It can be oxidized to a carbonyl group using reagents like chromium trioxide-3,5-dimethylpyrazole complex. wikipedia.org
The following table details examples of functionalization of the benzyl moiety.
| Starting Material | Reagent(s) | Product | Reaction Type |
| Pyridine-3-carboxaldehyde | Substituted phenylmagnesium bromide, Pd catalyst | 3-(Substituted benzyl)piperidines | Grignard addition, Hydrogenation |
| ArCHR₂ | Aqueous KMnO₄ or concentrated HNO₃ | ArCOOH | Oxidation |
| ArCH₂R | CrO₃-dmpyz or 2-iodoxybenzoic acid/DMSO | ArC(O)R | Oxidation |
Introduction of Additional Chiral Centers
The synthesis of analogs with additional chiral centers allows for the exploration of stereochemistry on biological activity. This can be achieved through stereoselective reactions that create new stereogenic centers on the piperidine ring.
One approach involves the asymmetric reduction of a ketone precursor. For instance, the reduction of 4-benzylpiperidin-3-one with a chiral borane (B79455) reagent can yield stereochemically defined (3S,4S)-4-benzylpiperidin-3-ol. Another strategy is the diastereoselective synthesis of more complex structures, where the existing stereochemistry of the this compound core directs the formation of new chiral centers. nih.gov
The synthesis of enantiomerically pure trans-(3R,4R)-4-aminopiperidin-3-ols has been achieved through the reaction of an epoxide with an amine, demonstrating the introduction of a new chiral center with controlled stereochemistry. researchgate.net The table below highlights methods for introducing additional chiral centers.
| Precursor | Key Reaction/Reagent | Product | Stereochemical Outcome |
| 4-Benzylpiperidin-3-one | Chiral borane reagent | (3S,4S)-4-Benzylpiperidin-3-ol | Enantioselective reduction |
| (3R,4S)-3,4-Epoxypiperidine | Amines, LiClO₄ | trans-(3R,4R)-4-Aminopiperidin-3-ols | Diastereoselective ring-opening |
| Densely functionalized pyridinone precursor | Mg²⁺ chelation | Acyl oxazolidine (B1195125) moiety | Highly diastereoselective formation |
Construction of Fused and Spirocyclic Systems Incorporating the this compound Core
To explore more complex chemical space, the this compound scaffold has been incorporated into fused and spirocyclic ring systems. These intricate structures can lead to compounds with unique three-dimensional shapes and properties.
Synthesis of Benzoylpiperidine Analogues
Benzoylpiperidine derivatives are a significant class of compounds in medicinal chemistry. nih.gov The synthesis of these analogs often involves the Friedel-Crafts acylation of an aromatic ring with a piperidine-containing acyl chloride. For example, N-protected isonipecotic acid can be converted to its acyl chloride and then reacted with an aromatic compound in the presence of a Lewis acid like aluminum trichloride (B1173362) to form the benzoylpiperidine fragment. nih.govmdpi.com
Another strategy involves the reaction of an aromatic organometallic reagent, such as a Grignard or organolithium reagent, with an N-protected piperidine-4-carboxamide (Weinreb amide). mdpi.com This approach allows for the introduction of various substituted benzoyl groups. The table below outlines synthetic routes to benzoylpiperidine analogues.
| Piperidine Precursor | Key Reagent(s) | Product Fragment | Reaction Type |
| N-protected isonipecotic acid | Thionyl chloride, Aromatic compound, AlCl₃ | Benzoylpiperidine | Friedel-Crafts acylation |
| N-Boc-piperidine-4-carboxamide (Weinreb amide) | Aromatic Grignard or organolithium reagent | Benzoylpiperidine | Nucleophilic addition |
| 1,2,3,6-Tetrahydropyridine | m-CPBA, Substituted 4-benzoylpiperidine hydrochloride | Fused piperidine system | Epoxidation, Ring-opening |
Formation of Polycyclic Structures
The this compound core can be a starting point for the synthesis of more complex polycyclic systems, including fused and spirocyclic structures.
Fused Systems: Fused ring systems can be constructed through intramolecular cyclization reactions. For instance, appropriately functionalized piperidines can undergo cyclization to form benzopyranopyridine derivatives. beilstein-journals.org The synthesis of fused iridapyrroles has been achieved by reacting N-lithiated imines with an iridium complex, followed by ortho-metallation. nih.gov Various methods exist for synthesizing fused pyridines and piperidines, often utilizing metal catalysis or photochemical irradiation. researchgate.net
Spirocyclic Systems: Spirocycles, which contain a single atom common to two rings, are of increasing interest due to their unique three-dimensional structures. nih.gov The synthesis of spirocyclic systems incorporating a piperidine ring can be achieved through several strategies. One method involves the intramolecular Mizoroki–Heck annulation to form spiroindolines. diva-portal.org Another approach is the reaction of a bromoacetal with piperidin-4-one, followed by cyclization to yield spiro[ researchgate.netbenzopyran-1,4'-piperidines]. nih.gov The Corey-Chaykovsky epoxidation of a ketone followed by ring-opening with an amine can also lead to spirocyclic structures. google.com
The following table provides examples of the formation of polycyclic structures.
| Starting Scaffold | Key Reaction/Strategy | Resulting Structure |
| N-substituted-4,4-ethylenedioxy-3-[(1,3-benzodioxol-5-yloxy)methyl]piperidines | One-pot deprotection, cyclization, dehydration | N-substituted-1,2,3,4-tetrahydro Current time information in Bangalore, IN.-dioxolo- researchgate.netresearchgate.net-5H- Current time information in Bangalore, IN.benzopyrano [3,4-c] pyridines |
| Aromatic nitriles, methyllithium, iridium complex | Ortho-metallation | Fused iridapyrroles |
| Allyl alcohol derivative | Intramolecular Mizoroki–Heck annulation | Spiroindolines |
| Bromoacetals, Piperidin-4-one | Bromine/lithium exchange, addition, cyclization | Spiro[ researchgate.netbenzopyran-1,4'-piperidines] |
Development of this compound as a Versatile Synthetic Building Block
The utility of this compound as a synthetic intermediate stems from the reactivity of its functional groups and its role as a chiral template. lookchem.com It is recognized as a key heterocyclic building block in various synthetic applications. lgcstandards.combldpharm.com Its structure allows for systematic modification, enabling the generation of new chemical entities with tailored properties.
The this compound framework serves as a precursor for the synthesis of more elaborate heterocyclic systems. A key strategy involves converting the hydroxyl group into other functionalities to facilitate cyclization or substitution reactions. For instance, derivatives of this compound, such as the corresponding epoxides, are instrumental in creating substituted aminopiperidines.
Research has demonstrated the synthesis of trans-4-amino-1-benzyl-3-hydroxypiperidines through the regio- and stereoselective amination of 1-benzyl-3,4-epoxypiperidines. researchgate.net In these reactions, the epoxide, derived from the 1-benzylpiperidin-3-ol structural backbone, undergoes ring-opening upon treatment with various primary and secondary amines in the presence of a catalyst like lithium perchlorate (B79767). researchgate.netresearchgate.net This process yields trans-amino alcohols, which are valuable intermediates for synthesizing analogs of naturally occurring piperidine alkaloids. researchgate.netresearchgate.net
The table below details examples of this transformation, showcasing the versatility of the piperidine epoxide precursor.
| Precursor | Amine Reagent | Catalyst | Product |
| (3R,4S)-1-Benzyl-3,4-epoxypiperidine | Benzylamine (B48309) | LiClO₄ | (trans)-(3R,4R)-1-Benzyl-4-(benzylamino)piperidin-3-ol |
| (3R,4S)-1-Benzyl-3,4-epoxypiperidine | (S)-1-Phenylethylamine | LiClO₄ | (trans)-(3R,4R)-1-Benzyl-4-((S)-1-phenylethylamino)piperidin-3-ol |
| (3R,4S)-1-Benzyl-3,4-epoxypiperidine | 2-Hydroxyethylamine | LiClO₄ | (trans)-(3R,4R)-1-Benzyl-4-(2-hydroxyethylamino)piperidin-3-ol |
This table is based on synthetic routes described in the literature, where enantiomerically pure epoxides are reacted with various amines to yield complex aminopiperidinol derivatives. researchgate.net
The this compound molecule is an archetypal amino alcohol scaffold, offering at least two points for chemical modification: the hydroxyl group and the piperidine nitrogen. nih.govdiva-portal.org The N-benzyl group can be retained to provide a specific steric and electronic profile, or it can be removed via catalytic hydrogenation to yield the secondary amine, which can then be subjected to a wide range of derivatization reactions. liverpool.ac.uk
Hydroxyl Group Derivatization: The hydroxyl group can undergo standard transformations such as oxidation to form the corresponding ketone, 1-benzylpiperidin-3-one. It can also be acylated to form esters or etherified.
Amine Group Derivatization: Following N-debenzylation, the resulting piperidin-3-ol offers a secondary amine for further functionalization. This amine can be alkylated, acylated, or used in reductive amination protocols to introduce a vast array of substituents.
These derivatization strategies allow for the systematic modification of the scaffold's properties. The table below illustrates some potential derivatization reactions on the core scaffold.
| Scaffold Position | Reaction Type | Reagent Example | Product Class |
| C3-Hydroxyl | Oxidation | PCC (Pyridinium chlorochromate) | 3-Keto-piperidine |
| C3-Hydroxyl | Acylation | Acetic anhydride | 3-Acetoxy-piperidine |
| N1-Position (after debenzylation) | Acylation | Benzoyl chloride | N-Benzoyl-piperidin-3-ol |
| N1-Position (after debenzylation) | Alkylation | Methyl iodide | N-Methyl-piperidin-3-ol |
| N1-Position (after debenzylation) | Reductive Amination | Acetone, NaBH(OAc)₃ | N-Isopropyl-piperidin-3-ol |
This table represents common organic transformations applied to amino alcohol scaffolds to generate diverse derivatives.
Precursors for Complex Heterocyclic Compounds
Structure-Directed Analog Libraries Derived from this compound
The 3-benzylpiperidine (B85744) moiety is a common feature in many biologically active compounds. researchgate.net Consequently, this compound is an excellent starting point for the generation of structure-directed analog libraries for use in drug discovery and structure-activity relationship (SAR) studies. google.comnih.gov By using the core scaffold and systematically introducing a variety of substituents at the hydroxyl and amine positions, chemists can create large collections of related molecules. google.com
For example, libraries of N-substituted piperidin-3-ol analogs can be prepared through parallel synthesis. This involves an initial N-debenzylation of this compound, followed by reaction of the resulting piperidin-3-ol with a diverse set of building blocks such as carboxylic acids (via amide coupling), sulfonyl chlorides (to form sulfonamides), or aldehydes/ketones (via reductive amination).
The following table provides a conceptual layout for a structure-directed library based on the piperidin-3-ol core.
| Core Scaffold | Linkage Type | R¹ Group (Example) | R² Group (Example) | Resulting Analog Structure |
| Piperidin-3-ol | Amide | H | 4-Fluorobenzoyl | 1-(4-Fluorobenzoyl)piperidin-3-ol |
| Piperidin-3-ol | Amine | H | 4-Methoxybenzyl | 1-(4-Methoxybenzyl)piperidin-3-ol |
| Piperidin-3-ol | Ester | 4-Chlorobenzoyl | Benzyl | 1-Benzylpiperidin-3-yl 4-chlorobenzoate |
| Piperidin-3-ol | Ether | Methyl | Benzyl | 1-Benzyl-3-methoxypiperidine |
This table illustrates how the systematic combination of a core scaffold with various functional groups and linkers can generate a library of diverse analogs for screening purposes.
Role of 3 Benzylpiperidin 3 Ol As a Chemical Scaffold in Medicinal Chemistry Research
Ligand Design and Structure-Activity Relationship (SAR) Studies
The design of novel ligands based on the 3-benzylpiperidin-3-ol scaffold is a dynamic area of research, focusing on understanding how structural modifications influence biological activity. Structure-activity relationship (SAR) studies are pivotal in this process, systematically dissecting the contribution of each part of the molecule to its interaction with a biological target.
Exploration of Molecular Interactions with Biological Targets (In Vitro Focus)
At the molecular level, the this compound scaffold facilitates a range of interactions with biological macromolecules. The piperidine (B6355638) nitrogen can act as a proton acceptor or a basic center, forming crucial hydrogen bonds or ionic interactions within a receptor's binding pocket. The benzyl (B1604629) group provides a lipophilic region that can engage in hydrophobic or π-stacking interactions with aromatic amino acid residues of the target protein. The hydroxyl group at the 3-position is a key hydrogen bond donor and acceptor, further anchoring the ligand to its target.
In vitro studies are essential for elucidating these interactions. For instance, in the context of acetylcholinesterase (AChE) inhibition, the benzylpiperidine moiety plays a critical role in binding to the enzyme. nih.gov Research on a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives revealed that the N-benzylpiperidine unit is crucial for anchoring the ligand within the active site of AChE. nih.gov
Modulating Pharmacological Profiles through Structural Modifications
Systematic structural modifications of the this compound scaffold allow for the fine-tuning of a compound's pharmacological profile. Researchers can alter various parts of the molecule to enhance potency, selectivity, and other desirable properties.
Key areas for modification include:
The Piperidine Ring: Introducing substituents or altering the ring conformation can impact binding affinity and selectivity.
The Benzyl Group: Substitution on the aromatic ring of the benzyl group can modulate electronic properties and hydrophobic interactions. For example, the introduction of fluorine atoms can influence metabolic stability and binding affinity.
The Nitrogen Atom: The substituent on the piperidine nitrogen is a critical determinant of activity. Replacing the benzyl group with other aralkyl or alkyl groups can significantly alter the ligand's interaction with its target.
The Hydroxyl Group: Esterification or etherification of the hydroxyl group can change the compound's polarity and its hydrogen bonding capabilities.
A study on AChE inhibitors based on a related pyridazine (B1198779) structure demonstrated that introducing a lipophilic environment at the C-5 position of the pyridazine ring improved both AChE-inhibitory activity and selectivity against butyrylcholinesterase (BuChE). nih.gov Conversely, isosteric replacements or modifications of the benzylpiperidine moiety were found to be detrimental to the activity, highlighting its importance. nih.gov
| Structural Modification | Observed Effect on In Vitro Activity | Reference |
|---|---|---|
| Introduction of a lipophilic group at C-5 of a linked pyridazine ring | Favorable for AChE-inhibitory activity and AChE/BuChE selectivity | nih.gov |
| Substitution on the C-6 phenyl group of a linked pyridazine ring | Led to equivalent or slightly more active derivatives | nih.gov |
| Isosteric replacements of the benzylpiperidine moiety | Detrimental to AChE-inhibitory activity | nih.gov |
| Replacement of piperidine with piperazine | Drastic reduction in inhibitory activity against cholinesterases | nih.gov |
Impact of Stereochemistry on Ligand Binding and Selectivity (In Vitro Focus)
The this compound scaffold contains chiral centers, meaning it can exist as different stereoisomers. The spatial arrangement of the substituents (stereochemistry) is often a critical factor in determining a ligand's binding affinity and selectivity for its biological target. The specific three-dimensional shape of an isomer dictates how well it fits into the binding site of a protein, which is also chiral.
For example, the synthesis of optically pure trans-(3R,4R)-4-aminopiperidin-3-ols highlights the importance of stereochemistry in creating specific precursors for pharmacologically active molecules. researchgate.net The absolute configuration of these amino alcohols was confirmed through methods like single-crystal X-ray analysis. researchgate.net While modest differences (less than 10-fold) in receptor affinity between enantiomers have been observed for some piperidin-3-ol derivatives, the stereochemical arrangement remains a key consideration in ligand design. The specific stereochemistry, such as (3S,4S), is crucial for interactions in biological systems, particularly in receptor binding.
Target Engagement Mechanisms (In Vitro and Mechanistic Focus)
The this compound scaffold has been incorporated into ligands designed to interact with a variety of biological targets, primarily enzymes and receptors. In vitro studies are fundamental to understanding the mechanisms by which these compounds engage their targets.
Enzyme Inhibition Studies (e.g., Cholinesterases, sEH, MAGL)
Derivatives of this compound have been extensively studied as enzyme inhibitors, particularly targeting cholinesterases like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in the context of Alzheimer's disease. mdpi.commdpi.com
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): The benzylpiperidine moiety is a common feature in many potent AChE inhibitors. nih.govmdpi.com In one study, a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives were synthesized and evaluated as AChE inhibitors. nih.gov The indenopyridazine derivative 4g emerged as the most potent inhibitor with an IC₅₀ of 10 nM against electric eel AChE. nih.gov Furthermore, compound 4c , 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-5-methyl-6-phenylpyridazine, with an IC₅₀ of 21 nM, was found to be 100 times more selective for human AChE over human BuChE compared to the reference compound tacrine. nih.gov
Monoacylglycerol Lipase (B570770) (MAGL): This enzyme is involved in the endocannabinoid system. While research on direct inhibition by this compound itself is limited, related carbamate (B1207046) structures have been investigated as inhibitors of both fatty acid amide hydrolase (FAAH) and MAGL. core.ac.uk This suggests the potential for designing this compound derivatives that could target this enzyme class.
| Compound | Target Enzyme | Inhibitory Activity (IC₅₀) | Selectivity | Reference |
|---|---|---|---|---|
| Indenopyridazine derivative 4g | Electric Eel AChE | 10 nM | Not specified | nih.gov |
| 3-[2-(1-Benzylpiperidin-4-yl)ethylamino]-5-methyl-6-phenylpyridazine (4c) | Human AChE | 21 nM | 100-fold more selective for hAChE over hBuChE than tacrine | nih.gov |
| N-((1-Benzylpiperidin-3-yl)methyl)-2-(2-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (3) | AChE | Low micromolar range | Not specified | nih.gov |
Receptor Binding Profiling (e.g., Sigma Receptors, Opioid Receptors, Serotonin (B10506) Receptors)
The versatility of the this compound scaffold allows it to be adapted for targeting various receptor systems.
Sigma Receptors: Originally misclassified as a type of opioid receptor, sigma receptors (σR) are now recognized as unique proteins primarily located at the endoplasmic reticulum. nih.govmdpi.com They are involved in modulating intracellular calcium signaling and other cellular functions. nih.govmdpi.com The benzylpiperidine framework is a key pharmacophore for high-affinity sigma receptor ligands. researchgate.net Numerous studies have shown that derivatives incorporating a benzylpiperidine or benzylpiperazine moiety exhibit potent binding to both sigma-1 (σ₁) and sigma-2 (σ₂) receptor subtypes. researchgate.netopenmedicinalchemistryjournal.commdpi.com For instance, certain aza-hexacyclododecylamines containing this scaffold showed high σ₁R affinity, with Kᵢ values in the nanomolar range. openmedicinalchemistryjournal.com A study of pyridine (B92270) dicarbonitrile derivatives showed that compound 5 (2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile) had a very high affinity for the human σ₁ receptor (Kᵢ = 1.45 nM) and was 290-fold selective over the σ₂ receptor subtype. mdpi.comresearchgate.net
Opioid Receptors: The benzylpiperidine structure has also been used in the design of ligands for opioid receptors. Research into diaryl amino piperidine derivatives as delta (δ) opioid agonists showed that replacing a key hydroxyl group with a primary amide could enhance activity at the delta receptor and improve selectivity over mu (μ) and kappa (κ) receptors. researchgate.net
Serotonin Receptors: The 4-benzoylpiperidine fragment, structurally related to this compound, is a known pharmacophore for serotonin 5-HT₂ₐ receptor ligands. mdpi.com This suggests the potential for developing this compound derivatives that target the serotonergic system. Biological assays using radioligand binding have been proposed to test the interactions of similar piperidine derivatives with serotonin receptors.
| Compound | Target Receptor | Binding Affinity (Kᵢ) | Selectivity | Reference |
|---|---|---|---|---|
| Aza-hexacyclododecylamine 12 | Sigma-1 | 0.067 µM | Not specified | openmedicinalchemistryjournal.com |
| Aza-hexacyclododecylamine 24 | Sigma-1 | 0.215 µM | Significantly higher than oxa counterpart (25) | openmedicinalchemistryjournal.com |
| Pyridine dicarbonitrile 5 | Sigma-1 | 1.45 nM | 290-fold selective over Sigma-2 | mdpi.comresearchgate.net |
| 4-Benzyl-1-(2-phenoxyethyl)piperidine (6b) | Sigma-1 | 0.93 nM | Selective over Sigma-2 and NMDAR | researchgate.net |
Investigation of Molecular Recognition and Binding Modes (In Vitro Focus)
The this compound scaffold is instrumental in understanding molecular recognition and binding modes through in vitro studies. The specific arrangement of its functional groups allows for a variety of non-covalent interactions with biological macromolecules, such as enzymes and receptors. These interactions are crucial for the biological activity of the resulting compounds.
The hydroxyl group of the this compound core is a key hydrogen bond donor and acceptor, frequently participating in crucial interactions within the binding pocket of a target protein. unibo.it The stereochemistry at the 3- and 4-positions of the piperidine ring is also a critical determinant of biological activity, with different stereoisomers often exhibiting significantly different potencies and selectivities. This highlights the importance of the scaffold's three-dimensional arrangement in achieving specific molecular recognition.
In vitro binding assays are commonly employed to quantify the affinity of this compound derivatives for their targets. These assays, such as radioligand binding studies, provide quantitative data (e.g., IC₅₀ or Kᵢ values) that are essential for SAR analysis. For example, studies on a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors revealed that modifications to the benzylpiperidine moiety were generally detrimental to the activity, highlighting its importance in binding. nih.gov
The following table summarizes the in vitro activities of selected this compound derivatives, illustrating the impact of structural modifications on their biological targets.
| Compound/Derivative | Target | In Vitro Activity (IC₅₀/Kᵢ) | Reference |
| 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine | Acetylcholinesterase | 120 nM (IC₅₀) | nih.gov |
| Indenopyridazine derivative 4g | Acetylcholinesterase | 10 nM (IC₅₀) | nih.gov |
| 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-5-methyl-6-phenylpyridazine 4c | Acetylcholinesterase | 21 nM (IC₅₀) | nih.gov |
Computational Chemistry and Molecular Modeling Applications
Computational chemistry and molecular modeling have become indispensable tools in drug discovery, and the this compound scaffold has been the subject of numerous in silico investigations to understand its properties and interactions with biological targets.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. For this compound derivatives, docking studies have been instrumental in elucidating their binding modes at the atomic level. tandfonline.comresearchgate.net These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to the binding affinity.
For instance, docking studies of (3E,5E)-3,5-bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-one, a related structure, into the active site of various enzymes have shown that the benzyl group often engages in pi-alkyl interactions with amino acid residues like histidine and leucine. tandfonline.com The piperidone core can also form interactions with the protein. tandfonline.com Such insights are invaluable for the rational design of new analogs with improved potency and selectivity. In another study, molecular docking of N-benzyl-piperidinyl-aryl-acylhydrazone derivatives into the acetylcholinesterase binding site helped to validate the binding modes and understand the structure-activity relationships. unibo.it
The results of molecular docking studies are often presented as binding energy scores, which provide a theoretical estimate of the binding affinity.
| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| (3E,5E)-3,5-bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-one | Antibacterial Protease | -13.15 | ILE122, PHE41, PHE97 | tandfonline.com |
| (3E,5E)-3,5-bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-one | Mycobacterium tuberculosis enoyl reductase (InhA) | -11.86 | ILE867, ALA919, PHE911 | tandfonline.com |
| N-benzyl-piperidinyl-aryl-acylhydrazone derivative 4jR | Acetylcholinesterase | Not specified | Tyr341, Tyr124, Asp74 | unibo.it |
Quantum chemical methods, such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and Natural Bond Orbital (NBO) analysis, provide a deeper understanding of the electronic properties of molecules like this compound and its derivatives. tandfonline.comscirp.org
DFT calculations are used to optimize the molecular geometry and to calculate various electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP). tandfonline.comresearchgate.net The MEP map is particularly useful for identifying regions of a molecule that are likely to be involved in electrostatic interactions with a biological target.
FMO analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's chemical reactivity and stability. allsubjectjournal.comchemrxiv.org A smaller energy gap generally suggests higher reactivity.
NBO analysis provides a description of the Lewis-like chemical bonding and charge distribution within a molecule. uni-muenchen.deresearchgate.netwisc.edu It can reveal details about hyperconjugative interactions and charge delocalization, which contribute to molecular stability. allsubjectjournal.com
| Quantum Chemical Parameter | Significance | Typical Findings for Piperidine Derivatives | Reference |
| HOMO-LUMO Energy Gap (ΔE) | Chemical reactivity and stability | Smaller gaps can indicate higher reactivity. | allsubjectjournal.comchemrxiv.org |
| Molecular Electrostatic Potential (MEP) | Predicts sites for electrostatic interactions | Identifies positive and negative potential regions. | researchgate.netallsubjectjournal.com |
| Natural Bond Orbital (NBO) Analysis | Charge distribution, bond stability, hyperconjugation | Reveals delocalization and donor-acceptor interactions. | uni-muenchen.deresearchgate.net |
The biological activity of a flexible molecule like this compound is highly dependent on its conformation. Conformational analysis aims to identify the low-energy, and therefore most populated, conformations of the molecule in solution or when bound to a target. libretexts.org The piperidine ring can adopt different conformations, such as chair, boat, and twist-boat, and the orientation of the benzyl and hydroxyl substituents can vary.
Molecular dynamics (MD) simulations provide a dynamic view of the conformational landscape of a molecule over time. aps.org By simulating the movement of atoms, MD can explore the different conformations accessible to this compound and its derivatives, both in isolation and in complex with a biological target. pdbj.org This information is crucial for understanding how the molecule adapts its shape to fit into a binding site and for identifying the most relevant conformation for biological activity.
In addition to predicting biological activity, computational methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. chemjournal.kzclinmedkaz.org For derivatives of this compound, in silico ADME predictions can help to identify potential liabilities early in the drug discovery process.
Various computational models and software are available to predict properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and metabolic stability. nih.govmdpi.com These predictions are based on the molecular structure and physicochemical properties of the compound, such as its lipophilicity (LogP), molecular weight, and number of hydrogen bond donors and acceptors. For example, a study on (3E,5E)-3,5-bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-one showed that while it had good predicted oral bioavailability, it violated one of Lipinski's rules due to its high LogP value. tandfonline.com
| ADME Property | Prediction Method | Importance in Drug Discovery | Reference |
| Lipophilicity (LogP) | Computational models (e.g., XLogP3) | Influences absorption, distribution, and metabolism. | tandfonline.comnih.gov |
| Oral Bioavailability | Based on Lipinski's Rule of Five and other models | Predicts the fraction of an orally administered dose that reaches systemic circulation. | tandfonline.com |
| Blood-Brain Barrier (BBB) Penetration | In silico models | Crucial for drugs targeting the central nervous system. | chemrxiv.org |
| Metabolic Stability | Prediction of metabolic pathways and sites of metabolism | Determines the half-life and duration of action of a drug. |
Conformational Analysis and Molecular Dynamics Simulations
Preclinical Research Applications as a Chemical Probe
A chemical probe is a small molecule that is used to study the function of a biological target in a cellular or in vivo setting. The this compound scaffold has been utilized in the development of chemical probes for various preclinical research applications. These probes are designed to be potent and selective for their target, allowing researchers to investigate the biological consequences of modulating the target's activity.
For a molecule to be an effective chemical probe, it should ideally possess not only high target affinity but also good cell permeability and metabolic stability. The physicochemical properties of the this compound scaffold can be fine-tuned to meet these requirements. For example, derivatives can be designed to have appropriate lipophilicity to cross cell membranes and to be resistant to metabolic degradation.
The use of this compound-based chemical probes has contributed to the validation of new drug targets and the elucidation of biological pathways. By selectively inhibiting or activating a specific protein, these probes can help to uncover its role in health and disease.
Development of Fluorescent and Radioligands for Target Validation (In Vitro Focus)
Target validation is a crucial initial step in drug discovery, confirming that modulating a specific biological target with a small molecule can produce a desired therapeutic effect. sygnaturediscovery.com The creation of high-affinity fluorescent ligands and radioligands is central to this process, enabling detailed in vitro characterization of target engagement, distribution, and pharmacology. nih.govnih.gov The this compound scaffold is an excellent starting point for designing such molecular probes.
The general strategy involves chemically linking the core pharmacophore—in this case, a derivative of this compound known to bind to the target of interest—to a reporter group, which can be a fluorophore or a radioisotope. nih.govmdpi.com This process requires careful design to ensure that the addition of the reporter tag does not significantly impair the ligand's binding affinity or selectivity for its target. nih.gov The piperidine ring and its substituents offer multiple points for chemical modification to attach a linker and the reporter group.
Fluorescent ligands are synthesized by conjugating the scaffold with a fluorophore such as fluorescein, rhodamine, or BODIPY. mdpi.combiorxiv.org These probes are instrumental in various in vitro assays, including:
Fluorescence Polarization (FP) Assays: These assays measure the change in polarization of emitted light when a small fluorescent ligand binds to a larger protein target. FP is a powerful tool for high-throughput screening (HTS) to identify compounds that compete with the fluorescent probe for binding. srce.hr
Förster Resonance Energy Transfer (FRET): FRET-based assays can be used to study ligand binding and receptor dimerization. nih.gov For instance, FRET can occur between a fluorescent ligand bound to one receptor and a differently labeled antibody or ligand bound to a partner receptor.
Confocal Microscopy: Fluorescently tagged ligands allow for the direct visualization of receptor localization on and within cells, providing insights into target distribution and trafficking. nih.gov
Radioligands, where a radioactive isotope like tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) is incorporated into the this compound structure, are the gold standard for quantitative binding assays. These assays directly measure the binding of the radioligand to the target protein, allowing for the precise determination of binding affinity (Kd) and receptor density (Bmax). They are also fundamental to competition binding assays, where the ability of unlabeled compounds (including potential drug candidates) to displace the radioligand is measured to determine their inhibitory constants (Ki). uni-regensburg.de
The table below illustrates hypothetical examples of fluorescent probes derived from a this compound core, showcasing how different components could be combined for target validation studies.
Table 1: Examples of Hypothetical Fluorescent Probes Based on the this compound Scaffold
| Probe Name | Pharmacophore Core | Fluorophore | Linker Type | Target Class Example | Potential Application |
|---|---|---|---|---|---|
| BPP-Fluo-1 | This compound | Fluorescein | Alkoxy | GPCR | Fluorescence Polarization Assay |
| BPP-Bodipy-1 | This compound | BODIPY FL | Amide | Ion Channel | Confocal Imaging |
| BPP-FRET-D | This compound | Europium Cryptate (Donor) | PEG | GPCR Dimer | TR-FRET Binding Assay nih.gov |
| BPP-FRET-A | This compound | Alexa Fluor 647 (Acceptor) | PEG | GPCR Dimer | TR-FRET Binding Assay nih.gov |
Use in Fragment-Based Drug Discovery Screens
Fragment-Based Drug Discovery (FBDD) has become a powerful and efficient paradigm for identifying lead compounds in modern pharmaceutical research. openaccessjournals.comnih.gov FBDD involves screening libraries of low-molecular-weight compounds, or "fragments," against a biological target. openaccessjournals.com These fragments typically have weak binding affinities (in the high micromolar to millimolar range), which are detected using highly sensitive biophysical techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Surface Plasmon Resonance (SPR). mdpi.com
The core principle of FBDD is that by starting with smaller, less complex molecules, a greater portion of chemical space can be explored more efficiently with a smaller library compared to traditional High-Throughput Screening (HTS). openaccessjournals.com Once a fragment "hit" is identified and its binding mode is understood, it serves as a starting point for optimization into a potent and selective lead molecule through strategies like fragment growing, linking, or merging. frontiersin.org
The this compound compound is an ideal candidate for inclusion in fragment libraries due to its physicochemical properties, which align well with the empirical "Rule of Three" often used to define fragments. frontiersin.org
Table 2: Physicochemical Properties of this compound vs. "Rule of Three" for Fragments
| Property | "Rule of Three" Guideline frontiersin.org | This compound Value | Compliance |
|---|---|---|---|
| Molecular Weight (MW) | < 300 Da | 191.27 g/mol | Yes |
| Calculated LogP (cLogP) | ≤ 3 | ~2.1-2.5 (estimated) | Yes |
| Hydrogen Bond Donors | ≤ 3 | 1 (hydroxyl group) | Yes |
| Hydrogen Bond Acceptors | ≤ 3 | 2 (hydroxyl oxygen, piperidine nitrogen) | Yes |
| Rotatable Bonds | ≤ 3 | 3 | Yes |
The value of the this compound scaffold in FBDD extends beyond its compliance with the "Rule of Three." Its well-defined, three-dimensional structure can effectively probe protein binding pockets, while its functional groups—the aromatic benzyl ring, the hydrogen-bonding hydroxyl group, and the basic piperidine nitrogen—provide key interaction points. In an FBDD screen, if the this compound fragment is identified as a hit, its binding orientation can be determined, for example, by X-ray crystallography. mdpi.com This structural information is then used by medicinal chemists to "grow" the fragment, adding chemical substituents at specific vectors to engage nearby pockets on the protein surface, thereby systematically improving binding affinity and selectivity. frontiersin.org For instance, the hydroxyl group can be used as a chemical handle for elaboration, or the benzyl ring can be modified to achieve better shape complementarity with the target.
Analytical Methodologies for the Research and Characterization of 3 Benzylpiperidin 3 Ol
Chromatographic Techniques for Purity and Isomeric Analysis
Chromatography is a cornerstone for the separation and analysis of 3-Benzylpiperidin-3-ol from reaction mixtures and for the quantification of its purity. chemrevlett.com High-performance liquid chromatography (HPLC) and its advanced version, ultra-performance liquid chromatography (UPLC), are particularly vital for analyzing the compound and its related impurities. researchgate.netnih.gov
High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool used to separate, identify, and quantify components in a mixture. wjpmr.com For piperidine-based compounds, developing a robust HPLC method is crucial for quality control and impurity profiling. In the context of synthesizing related compounds like benidipine (B10687), an HPLC method was specifically developed and validated for the detection of the process-related impurity, 1-benzylpiperidin-3-ol (B57625). researchgate.netnih.gov Such methods are designed to be precise and accurate for quantifying residual starting materials or impurities.
Method development for a compound like this compound would typically involve optimizing the stationary phase, mobile phase composition, flow rate, and detector wavelength to achieve optimal separation and resolution from any related substances. A reversed-phase column, such as a C8 or C18, is commonly used. chemrevlett.com The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727). chemrevlett.com
A representative HPLC method for a related piperidine (B6355638) compound is detailed below.
| Parameter | Condition |
| Column | C8, end-capped (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 20mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.30 with Ortho-Phosphoric Acid) |
| Mobile Phase B | Methanol:Acetonitrile (100:500 v/v) |
| Detection | UV at 220 nm |
| Column Temperature | 25°C |
| Injection Volume | 20 µL |
| This table is based on a method developed for a related compound and serves as an illustrative example. chemrevlett.com |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2-micron particles to achieve much higher resolution, speed, and sensitivity compared to traditional HPLC. creative-proteomics.comijsrtjournal.com These systems operate at higher pressures, leading to faster analysis times and reduced solvent consumption. creative-proteomics.com
For pharmaceutical analysis, UPLC is invaluable for impurity profiling and stability studies. mdpi.com A stability-indicating UPLC assay method has been developed for benidipine, a molecule for which 1-benzylpiperidin-3-ol is a synthetic precursor, demonstrating the technique's applicability. researchgate.netnih.gov The enhanced resolution of UPLC allows for the separation of closely related impurities from the main active compound, which is critical for ensuring the purity of a chemical substance. creative-proteomics.com The increased sensitivity is also beneficial for detecting trace-level degradation products that may form under stress conditions. creative-proteomics.com
Gas Chromatography (GC) is a powerful technique for analyzing volatile and semi-volatile compounds. alwsci.com However, this compound, with its polar hydroxyl (-OH) and amine (-NH-) functional groups, is a non-volatile compound and thus not directly suitable for GC analysis.
To overcome this limitation, a chemical derivatization step is employed to convert the non-volatile analyte into a more volatile and thermally stable derivative. researchgate.net The most common derivatization strategy for compounds containing hydroxyl groups is silylation. alwsci.comresearchgate.net In this process, an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose. The resulting silylated derivative of this compound exhibits increased volatility, allowing it to be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. researchgate.net
Since this compound possesses a chiral center at the C3 position of the piperidine ring, it can exist as a pair of enantiomers. In stereoselective synthesis, it is crucial to determine the optical purity, or enantiomeric excess (ee), of the product. heraldopenaccess.us Enantiomeric excess is a measure of the purity of a chiral substance, indicating how much of one enantiomer is present compared to the other. heraldopenaccess.us
Chiral High-Performance Liquid Chromatography (chiral HPLC) is the primary method for this analysis. heraldopenaccess.us This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus elute separately. This allows for the quantification of each enantiomer and the calculation of the enantiomeric excess. The successful synthesis of related enantiomerically pure piperidine alkaloids often relies on chiral chromatography to confirm the high enantiomeric excess (e.g., >98% ee) of the products. researchgate.net
Gas Chromatography (GC) for Volatile Derivatives
Spectroscopic and Spectrometric Characterization Methods (General Research Use)
Spectroscopic methods are indispensable for the structural elucidation of newly synthesized compounds like this compound. These techniques provide detailed information about the molecular structure, connectivity, and chemical environment of the atoms within the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. ox.ac.uk A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide an unambiguous assignment of the complete chemical structure.
¹H NMR: A proton NMR spectrum provides information on the number of different types of protons and their chemical environments. For this compound, distinct signals would be expected for the aromatic protons of the benzyl (B1604629) group, the benzylic (CH₂) protons, the protons on the piperidine ring, and the hydroxyl (OH) proton. pageplace.de The piperidine ring protons would likely appear as complex, overlapping multiplets due to spin-spin coupling.
¹³C NMR: A carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. magritek.com The spectrum for this compound would show separate signals for the aromatic carbons, the benzylic carbon, and the carbons of the piperidine ring.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons, which aids in the assignment of the ¹³C signals. magritek.com A quaternary carbon, like the C3 bearing the hydroxyl and benzyl groups, would be visible in the ¹³C spectrum but absent in DEPT spectra. magritek.com
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments establish connectivity. COSY (Correlation Spectroscopy) identifies proton-proton couplings, helping to trace the proton network within the piperidine ring. libretexts.org HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. pageplace.de HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart, which is key for connecting the benzyl group to the piperidine ring at the C3 position. pageplace.de
Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity / Carbon Type | Notes |
| ¹H NMR | 7.20 - 7.40 | Multiplet | Aromatic protons (C₆H₅) |
| ~3.00 - 3.50 | Singlet (or AB quartet) | Benzylic protons (CH₂) | |
| ~1.50 - 3.20 | Multiplets | Piperidine ring protons (CH₂) | |
| Variable (e.g., 2.0-4.0) | Broad Singlet | Hydroxyl proton (OH) | |
| ¹³C NMR | ~125 - 138 | CH / Quaternary C | Aromatic carbons |
| ~70 | Quaternary C | C3-OH (Piperidine ring) | |
| ~40 - 60 | CH₂ | Piperidine ring carbons & Benzylic carbon | |
| This table presents generalized, predicted chemical shift values for instructional purposes. Actual experimental values may vary based on solvent and other conditions. pageplace.demagritek.com |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for the determination of the molecular weight and the elucidation of the fragmentation pattern of this compound. The compound has a molecular formula of C₁₂H₁₇NO and a molecular weight of approximately 191.27 g/mol . nih.gov High-resolution mass spectrometry (HRMS) provides precise mass measurements, which can confirm the elemental composition of the molecule. rsc.org
Under typical electron ionization (EI) mass spectrometry, the this compound molecule undergoes fragmentation, yielding a characteristic pattern of ions. This fragmentation pattern serves as a molecular fingerprint, aiding in its identification. Common fragmentation pathways likely involve the cleavage of the benzyl group, the piperidine ring, and the loss of the hydroxyl group. Electrospray ionization (ESI) is another soft ionization technique often employed, particularly in conjunction with liquid chromatography (LC-MS), to generate protonated molecules [M+H]⁺ for molecular weight confirmation. rsc.org
Table 1: Key Mass Spectrometry Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇NO | nih.gov |
| Molecular Weight | 191.27 g/mol | nih.gov |
| Ionization Techniques | Electron Ionization (EI), Electrospray Ionization (ESI) | rsc.org |
| Common Adduct (ESI) | [M+H]⁺ |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by probing their vibrational modes. wikipedia.org
Infrared (IR) Spectroscopy:
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. nih.gov A broad and strong absorption band is typically observed in the region of 3300-3500 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. savemyexams.com The presence of C-H stretching vibrations from the aromatic ring and the aliphatic piperidine ring are expected in the 3100-3000 cm⁻¹ and 3000–2850 cm⁻¹ regions, respectively. libretexts.org Furthermore, C-C stretching vibrations within the aromatic ring typically appear in the 1600-1450 cm⁻¹ region. libretexts.org
Raman Spectroscopy:
Raman spectroscopy provides additional information on the molecular structure. wikipedia.orghoriba.com The technique is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would show characteristic peaks for the aromatic ring breathing modes and the C-C skeletal vibrations of the piperidine ring. nih.govresearchgate.net The combination of IR and Raman data allows for a more complete vibrational analysis and confident identification of the compound's functional groups. nih.gov
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |
| O-H (Alcohol) | Stretching | 3300-3500 (broad) | IR savemyexams.com |
| C-H (Aromatic) | Stretching | 3100-3000 | IR libretexts.org |
| C-H (Aliphatic) | Stretching | 3000-2850 | IR libretexts.org |
| C=C (Aromatic) | Stretching | 1600-1450 | IR libretexts.org |
| Benzene Ring | Breathing Mode | ~1000 | Raman researchgate.net |
X-ray Crystallography for Absolute Stereochemistry Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound, including its absolute stereochemistry. wikipedia.org This technique is crucial for chiral molecules like this compound, which can exist as different stereoisomers. For instance, the specific arrangements of the benzyl and hydroxyl groups on the piperidine ring can be unambiguously determined for enantiomers such as (S)-1-Benzylpiperidin-3-ol and (R)-(-)-1-Benzyl-3-hydroxypiperidine. chemicalbook.com
The process involves growing a suitable single crystal of the compound, which is then irradiated with a beam of X-rays. wikipedia.org The diffraction pattern produced is used to calculate the electron density map of the crystal, revealing the precise positions of each atom in the molecule. wikipedia.orgdectris.com This information is vital in medicinal chemistry, where the biological activity of a compound can be highly dependent on its specific stereochemical configuration.
Quantitative Analysis Methods in Research Settings
In research settings, accurate quantification of this compound is often necessary. High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for this purpose. nih.govresearchgate.net An HPLC method can be developed and validated for the detection and quantification of residual this compound, for example, in the synthesis of other compounds where it is used as an intermediate. nih.govresearchgate.net
Typically, a reversed-phase HPLC method would be employed, using a suitable column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile. researchgate.net Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the benzyl group exhibits strong absorbance. For higher sensitivity and selectivity, a mass spectrometer can be used as the detector (LC-MS). rsc.org The method's performance is assessed through validation parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net Gas chromatography (GC) with a flame ionization detector (FID) is another viable technique for quantitative analysis, particularly for volatile derivatives or after appropriate sample preparation. ethz.chrsc.org
Future Research Directions and Emerging Applications of 3 Benzylpiperidin 3 Ol
Exploration of Novel Synthetic Routes with Enhanced Sustainability
The future of synthesizing 3-Benzylpiperidin-3-ol and its analogs is increasingly tied to the principles of green chemistry, which prioritize environmental friendliness, efficiency, and safety. nih.govrsc.org Research is moving away from classical, often harsh, synthetic methods like the Dieckman cyclization, which can involve large excesses of reagents and generate significant waste. acs.org
Emerging strategies focus on developing one-pot processes that improve atom economy and minimize waste streams. acs.org A notable advancement is the use of simple carbonate bases in the synthesis of N-substituted piperidones, which are key precursors to piperidinols. acs.orgfigshare.com This approach offers a more practical and greener alternative to traditional methods. acs.org Another innovative and sustainable route involves the synthesis of the piperidine (B6355638) ring from bio-renewable resources, such as the hydrogenolysis of tetrahydrofurfurylamine. rsc.org
Furthermore, a novel synthesis process for N-benzyl-3-piperidinol has been developed using a specialized nickel-based catalyst. This method involves the catalytic reduction of an N-benzyl-3-pyridone quaternary ammonium (B1175870) salt under medium hydrogen pressure (3–5 atm), and is presented as an environmentally friendly route suitable for industrial production due to its low cost and high product purity. google.com These approaches signify a shift towards more sustainable and economically viable manufacturing processes for this important chemical intermediate. spirochem.comrsc.org
Advanced Stereochemical Control in Complex Analog Synthesis
The biological activity of piperidine derivatives is often highly dependent on their stereochemistry. researchgate.net Consequently, a major area of future research is the development of advanced synthetic methods that allow for precise control over the three-dimensional arrangement of atoms, particularly in the creation of complex, optically pure analogs of this compound.
Current research emphasizes enantioselective and stereospecific reactions to produce specific stereoisomers. researchgate.net A key strategy involves the regio- and stereospecific ring-opening of epoxide precursors. For instance, enantiomerically pure trans-(3R,4R)-4-aminopiperidin-3-ols have been synthesized from a (3R,4S)-3,4-epoxypiperidine intermediate, demonstrating how specific stereoisomers can be targeted. researchgate.netresearchgate.net The choice of catalyst and reaction conditions is critical in these transformations, with Lewis acids like lithium perchlorate (B79767) (LiClO4) being used to facilitate the desired stereochemical outcome. researchgate.netresearchgate.net
Other advanced methods being explored include:
Asymmetric Catalysis : The use of chiral catalysts, such as those based on oxazaborolidine or β-cyclodextrin, for the asymmetric reduction of ketone precursors to establish the desired chirality at the hydroxyl-bearing carbon. researchgate.net
Chiral Pool Synthesis : Starting from readily available chiral molecules like D-mannitol to construct the piperidine ring with predetermined stereocenters. This approach has been used to achieve highly stereoselective additions of Grignard reagents to imine intermediates. researchgate.net
Enzymatic Resolutions : Employing enzymes, such as Candida antarctica lipase (B570770) B, for the kinetic resolution of racemic mixtures, allowing for the separation of enantiomers with high purity. researchgate.net
These sophisticated techniques are crucial for synthesizing complex analogs and for conducting detailed structure-activity relationship (SAR) studies, where the biological properties of individual stereoisomers can be evaluated. researchgate.net
Expansion of Target Space in Biological Research (In Vitro and Mechanistic Focus)
The this compound scaffold is a privileged structure in medicinal chemistry, and its derivatives are being investigated against an expanding range of biological targets. mdpi.com Future research will focus on in vitro and mechanistic studies to elucidate the specific interactions of these compounds with proteins and to discover novel therapeutic applications.
Historically, derivatives have been explored as ligands for central nervous system (CNS) receptors. For example, the (3S,4S)-stereoisomer of 4-benzylpiperidin-3-ol (B12110047) is a key building block for developing N-methyl-D-aspartate (NMDA) receptor antagonists. Current and future research is broadening this scope significantly.
| Target Class | Specific Target Example | Therapeutic Area | Finding/Application Focus | Reference |
|---|---|---|---|---|
| Enzymes | Monoacylglycerol Lipase (MAGL) | Neuroinflammation, Cancer | Development of potent and selective reversible inhibitors. In vitro evaluation in isolated enzymes and cell lines (e.g., U937) has confirmed activity. | mdpi.comunimi.it |
| Neurotransmitter Receptors | Serotonin (B10506) (5-HT) Receptors (e.g., 5-HT2A, 5-HT7) | Neuropsychiatric Disorders | Design of potent antagonists and partial antagonists. Functional assays confirm receptor interaction and selectivity over other receptors like dopamine (B1211576) D2. | mdpi.com |
| Sigma Receptors | Sigma-1 Receptor | Neurodegenerative Diseases, Pain | Synthesis of selective ligands. The 4-aroylpiperidine scaffold is a key feature for achieving high selectivity. | mdpi.com |
| Parasitic Enzymes | Toxoplasma gondii Aminopeptidase (TgAPN2) | Infectious Disease (Toxoplasmosis) | Computational screening identified a piperidin-3-ol derivative as a potential inhibitor with favorable binding energy, suggesting a new antiparasitic application. | mdpi.com |
Mechanistic studies are crucial to this expansion. Research efforts will increasingly use techniques like enzyme inhibition assays, receptor binding studies, and functional cell-based assays to understand how these molecules exert their effects at a molecular level. evitachem.com This focus allows for the rational design of new analogs with improved potency, selectivity, and novel mechanisms of action.
Integration with Artificial Intelligence and Machine Learning in Drug Design
The design and optimization of novel drug candidates based on the this compound scaffold are being revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). nih.govnih.gov These computational tools can analyze vast datasets and recognize complex patterns, significantly accelerating the drug discovery process. mdpi.commednexus.org
Future applications of AI/ML in the context of this compound research include:
De Novo Drug Design : Generative AI models can design entirely new molecules based on the this compound core that are optimized for specific properties, such as high binding affinity for a target or favorable pharmacokinetic profiles. mdpi.com
Virtual High-Throughput Screening (vHTS) : ML algorithms can rapidly screen massive virtual libraries of potential derivatives to identify promising hit compounds for a given biological target, prioritizing them for synthesis and experimental testing. nih.gov This has been applied in studies targeting parasitic enzymes where piperidinol-containing compounds were identified from large databases. mdpi.com
Predictive Modeling :
Structure-Activity Relationship (SAR) : AI can build predictive models that correlate structural features of analogs with their biological activity, helping chemists understand which modifications are most likely to improve potency. nih.gov
ADMET Prediction : ML models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives early in the design phase. tandfonline.com This allows researchers to filter out compounds that are likely to fail later in development.
Binding Mode Prediction : Molecular docking and simulation studies, often enhanced by ML, are used to predict how a ligand binds to its target protein. unimi.ittandfonline.com For example, modeling was used to predict the binding of benzylpiperidine derivatives into the active site of the MAGL enzyme. unimi.it
By integrating these computational approaches, researchers can explore chemical space more efficiently, reduce the number of compounds that need to be synthesized, and design more effective and safer drug candidates. nih.govmdpi.com
Development of New Analytical Techniques for its Detection and Quantification in Research Samples
As this compound and its derivatives are increasingly used in pharmaceutical research and development, the need for robust and sensitive analytical methods for their detection and quantification becomes paramount. Future research in this area will focus on creating more efficient, accurate, and stability-indicating analytical techniques.
A significant application driving this need is the use of 1-benzylpiperidin-3-ol (B57625) as a key intermediate in the synthesis of commercial drugs like benidipine (B10687) hydrochloride. nih.govsemanticscholar.org In this context, it is controlled as a potential process-related impurity, requiring precise analytical methods for quality control. nih.govresearchgate.net
| Technique | Application | Key Parameters/Findings | Future Direction | Reference |
|---|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Quantification of residual 1-benzylpiperidin-3-ol (Ben-2) impurity in benidipine synthesis. | A specific method was developed using a C1 column, a mobile phase of potassium dihydrogen phosphate (B84403) buffer (pH 3.0) and methanol (B129727), and UV detection at 237 nm. | Development of methods with higher resolution, faster run times, and greener solvent choices. | nih.govsemanticscholar.org |
| Ultra-Performance Liquid Chromatography (UPLC) | Stability-indicating assays for related drug substances. | UPLC methods have been developed for benidipine to separate the active ingredient from degradation products formed under stress conditions (e.g., oxidation). | Application of UPLC for the rapid quantification of this compound and its analogs in complex biological matrices (e.g., plasma, tissue homogenates) for pharmacokinetic studies. | semanticscholar.org |
| Mass Spectrometry (MS) | Structural characterization and detection. | High-resolution mass spectrometry (HRMS) is used to confirm the identity of synthesized derivatives and their metabolites. | Coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) to develop highly sensitive and selective methods for quantifying trace levels of the compound and its analogs in in vitro assay samples. | rsc.org |
Future efforts will likely concentrate on developing and validating new methods that offer enhanced performance. This includes creating stability-indicating UPLC methods specifically for this compound and its derivatives to monitor their degradation over time. semanticscholar.org Additionally, the development of highly sensitive LC-MS/MS methods will be essential for supporting in vitro biological research, enabling the accurate quantification of these compounds in complex research samples like cell lysates and microsomal incubation assays.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Benzylpiperidin-3-ol, and how can reaction conditions be optimized to minimize impurities?
- Methodological Answer : The most common method involves sodium borohydride (NaBH₄) reduction of the ketone precursor, 3-benzylpiperidin-3-one. Reaction optimization includes controlling stoichiometry, temperature (0–25°C), and solvent polarity (e.g., ethanol or methanol). Column chromatography (silica gel, eluent: hexane/ethyl acetate) is critical for purification to remove byproducts like desbenzyl impurities . Protective group strategies (e.g., tert-butyldimethylsilyl ethers) may stabilize intermediates during multi-step syntheses .
Q. Which analytical techniques are recommended for characterizing this compound and verifying its purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) quantifies purity (>95%). Polarimetry or chiral chromatography is required if stereochemical control is a concern .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE: nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation. Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent degradation. Spills should be contained with absorbent materials (e.g., vermiculite) and disposed of via hazardous waste protocols .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of this compound, and what mechanistic insights govern these pathways?
- Methodological Answer : Stereoselectivity is influenced by reducing agents (e.g., NaBH₄ vs. L-Selectride) and solvent polarity. For example, NaBH₄ in protic solvents (ethanol) may favor equatorial alcohol formation via steric control, while bulky reductants in aprotic solvents (THF) can enhance axial selectivity. Computational modeling (DFT) or kinetic studies help elucidate transition states .
Q. What strategies are effective for resolving contradictory data in impurity profiling, such as unexpected byproducts during scale-up?
- Methodological Answer : Use LC-MS/MS to identify trace impurities (e.g., desbenzyl derivatives or oxidation products). Reaction monitoring via in-situ IR or Raman spectroscopy detects intermediates. Scale-up adjustments may require modified cooling rates or catalytic additives (e.g., CeCl₃) to suppress side reactions .
Q. How does the stability of this compound vary under different storage conditions, and what degradation products are formed?
- Methodological Answer : Accelerated stability studies (40°C/75% RH) over 4–8 weeks identify degradation pathways (e.g., oxidation to the ketone or benzyl group cleavage). Lyophilization or storage under argon minimizes hydrolysis. Degradation products are characterized via GC-MS or X-ray crystallography .
Q. What in vitro models are suitable for preliminary toxicological assessment of this compound?
- Methodological Answer : Use immortalized cell lines (HEK-293, HepG2) for cytotoxicity assays (MTT or resazurin). Mitochondrial toxicity is assessed via JC-1 staining for membrane potential. Metabolite profiling (using hepatocyte cultures) identifies reactive intermediates. Dose-response curves (0.1–100 µM) inform IC₅₀ values .
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound derivatives?
- Methodological Answer : Synthesize analogs with varied substituents (e.g., fluorination at the benzyl group or hydroxyl substitution). Test binding affinity via surface plasmon resonance (SPR) against target receptors (e.g., GPCRs or kinases). Molecular docking simulations (AutoDock Vina) guide rational design. In vivo efficacy requires rodent models with pharmacokinetic profiling (Cmax, AUC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
